molecular formula C18H17BrN4O2 B2919413 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 1903821-68-0

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2919413
CAS No.: 1903821-68-0
M. Wt: 401.264
InChI Key: HRDONJVCTOLQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-1-yl)-1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule featuring a benzimidazole core linked to a 5-bromopyridine subunit via a pyrrolidine-ether spacer. This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various biological targets. Benzimidazole derivatives have been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties . Some derivatives function as DNA minor groove-binding ligands, which can interfere with DNA-dependent enzymatic processes and show potential as anticancer agents . The presence of the bromopyridine moiety offers a potential site for further structural diversification via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize the compound for specific applications. This compound is supplied as a high-purity material strictly for research use in laboratory settings. It is intended for in vitro studies and is not for diagnostic or therapeutic use in humans. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a core scaffold for the development of novel pharmacological tools.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c19-13-5-6-17(20-9-13)25-14-7-8-22(10-14)18(24)11-23-12-21-15-3-1-2-4-16(15)23/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDONJVCTOLQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Bromopyridine Introduction: The 5-bromopyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a bromine atom.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Final Coupling: The final step involves coupling the benzimidazole core with the bromopyridine-pyrrolidine intermediate. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

    Substitution: The bromine atom in the pyridine ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products may include benzimidazole N-oxides or pyrrolidine N-oxides.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific biological targets makes it a promising candidate for pharmaceutical research.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone likely involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound : 2-(1H-Benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone Not provided Not provided 5-Bromo-pyridinyloxy, pyrrolidine N/A
2-(1H-Benzo[d]imidazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone C₁₉H₁₇F₃N₄O₂ 390.4 4-Trifluoromethyl-pyridinyloxy N/A
1-(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone C₁₉H₁₈BrN₃O 384.3 2-Bromophenyl N/A
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone C₂₀H₁₉N₅O₂S 393.5 Piperidine, furan-thiadiazole Antimicrobial (hypothesized)
(E)-3-(2-(1H-Benzo[d]imidazol-1-yl)-1-(((4-chlorobenzyl)oxy)imino)ethyl)-2H-chromen-2-one C₂₆H₁₉ClN₂O₃ 442.9 Coumarin-chlorobenzyl hybrid Broad-spectrum antibacterial
2-(Aryl)-1-(1H-Benzo[d]imidazol-1-yl)ethanone derivatives Variable ~250–400 Aryl groups (e.g., phenyl, substituted aryl) Cytotoxic (VERO, NCI cell lines)

Physicochemical Properties

  • Molecular Weight : The target compound’s analogs range from 384.3 to 442.9 g/mol, with bromine and trifluoromethyl groups increasing molecular weight compared to simpler aryl substituents .
  • Solubility : Pyrrolidine and piperidine rings may improve water solubility compared to purely aromatic systems, though experimental data are lacking .
  • Halogen Effects: The 5-bromopyridinyloxy group in the target compound may enhance lipophilicity and halogen bonding compared to non-halogenated analogs like the trifluoromethyl derivative .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a benzimidazole core, a bromopyridine moiety, and a pyrrolidine ring, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
  • Bromopyridine Introduction : The bromopyridine moiety is introduced via nucleophilic substitution reactions.
  • Pyrrolidine Ring Formation : This involves cyclization reactions using suitable precursors.

The biological activity of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is hypothesized to involve binding to specific enzymes or receptors, leading to modulation of their activity. Such interactions can inhibit or enhance biological pathways, potentially resulting in therapeutic effects against various diseases.

Anticancer Activity

Research indicates that compounds featuring the benzimidazole moiety often exhibit significant anticancer properties. For instance, studies have shown that derivatives with specific substitutions on the benzimidazole ring can enhance enzyme inhibition, which is crucial in cancer treatment. A compound similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone demonstrated an IC50 value of 288 nM against Trypanosoma brucei methionyl-tRNA synthetase, indicating potential as an antiprotozoal agent .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Benzimidazole derivatives have been extensively studied for their efficacy against various bacterial strains. For example, compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Research Findings and Case Studies

A summary of relevant studies on similar compounds is presented in the table below:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzimidazole DerivativeAnticancerIC50 = 288 nM against T. brucei
Benzimidazole AnaloguesAntimicrobialEffective against S. aureus and E. coli
Pyrrolidine AlkaloidsAntibacterialMIC values from 0.0039 to 0.025 mg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and what reaction conditions are critical for optimizing yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure involves:

Synthesis of the pyrrolidine intermediate : Reacting 3-hydroxy pyrrolidine with 5-bromo-2-chloropyridine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .

Final coupling : Reacting 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with the pyrrolidine intermediate using anhydrous K₂CO₃ in dioxane under reflux (16–24 hours), followed by ice-water quenching and recrystallization .

  • Key Conditions : Strict anhydrous conditions, stoichiometric control of reagents, and extended reflux times are critical for avoiding side products like N-oxide derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of characteristic peaks:
  • Benzimidazole protons (δ 7.5–8.2 ppm, aromatic), pyrrolidine protons (δ 3.0–4.0 ppm, CH₂-O), and bromopyridine signals (δ 8.3–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~460–470) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodology :

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI or Pd(PPh₃)₄) may enhance coupling efficiency between the benzimidazole and pyrrolidine moieties .
  • Solvent Optimization : Replacing dioxane with DMF or THF can improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reducing reaction time from 16 hours to 1–2 hours under microwave irradiation (100–120°C) while maintaining yields .
    • Data Analysis : Compare TLC and HPLC profiles of products under different conditions to identify side reactions (e.g., hydrolysis of the ethanone group) .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodology :

  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK-293, MCF-7) to differentiate cytotoxic vs. target-specific effects .
  • Structural Analog Comparison : Test derivatives lacking the 5-bromopyridyl group to determine if cytotoxicity is linked to the bromine atom .
  • Mechanistic Profiling : Use kinase inhibition assays or bacterial membrane permeability tests to identify primary targets .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., ethanone carbonyl) prone to nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., DNA gyrase or tubulin), focusing on the benzimidazole’s planar structure and bromopyridine’s halogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis of derivatives with improved binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.